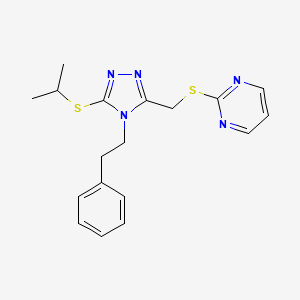![molecular formula C19H14F6N2O2 B2780859 4-[3,5-bis(trifluoromethyl)benzoyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 1008411-48-0](/img/structure/B2780859.png)
4-[3,5-bis(trifluoromethyl)benzoyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[3,5-bis(trifluoromethyl)benzoyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone” is a complex organic molecule. It contains a quinoxalinone group, which is a type of heterocyclic compound. The presence of the 3,5-bis(trifluoromethyl)benzoyl group suggests that the compound may have interesting chemical properties due to the presence of the strongly electronegative trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The quinoxalinone group is a bicyclic structure with a nitrogen atom in each ring, and the 3,5-bis(trifluoromethyl)benzoyl group would add additional complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the trifluoromethyl groups in this compound could influence its polarity, boiling point, and other properties .Scientific Research Applications
Synthesis and Catalytic Applications
Research has shown interest in quinoxaline derivatives for their roles in catalysis and synthesis of pharmaceutical compounds. For instance, a study by Imamoto et al. (2012) highlights the use of phosphine ligands derived from quinoxaline for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating their practical utility in preparing chiral pharmaceutical ingredients (Imamoto, T., Tamura, K., Zhang, Z., Horiuchi, Y., Sugiya, M., Yoshida, K., Yanagisawa, A., & Gridnev, I., 2012). This application underscores the potential of quinoxaline derivatives in facilitating enantioselective synthesis, crucial for drug development.
Material Science and Photovoltaics
In the domain of material science, particularly in the development of electrochromic devices and organic photovoltaics, quinoxaline derivatives have been identified as promising materials. A study conducted by Wang et al. (2016) developed a neutral black polymer from monomers including quinoxaline derivatives, demonstrating significant electrochromic properties suitable for device fabrication (Wang, C., Wang, M., Zhang, Y., Zhao, J., & Fu, C., 2016). Additionally, Ouyang et al. (2015) synthesized new quinoxaline-based conjugated polymers, exploring their efficacy in improving photovoltaic performance through conjugation length and steric hindrance adjustments (Ouyang, D., Xiao, M., Zhu, D., Zhu, W., Du, Z., Wang, N., Zhou, Y., Bao, X., & Yang, R., 2015). These studies highlight the versatility of quinoxaline derivatives in enhancing the efficiency and functionality of photovoltaic cells and electrochromic devices.
Drug Synthesis and Antibacterial Properties
Quinoxaline derivatives also exhibit potential in the synthesis of drugs and compounds with antibacterial properties. For example, Glushkov et al. (2005) synthesized new derivatives of 1,4-di-N-oxides of quinoxaline, showing high antibacterial activity, which opens avenues for developing new antibacterial drugs (Glushkov, R. G., Vozyakova, T. I., Adamskaya, E., Aleinikova, S. A., Radkevich, T. P., Shepilova, L. D., Padeĭskaya, E. N., & Gus’kova, T. A., 2005). This research underscores the potential of quinoxaline derivatives in contributing to the pharmaceutical industry, particularly in the development of antibacterial agents.
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its intended use and the results of preliminary studies. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)benzoyl]-3-ethyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F6N2O2/c1-2-14-16(28)26-13-5-3-4-6-15(13)27(14)17(29)10-7-11(18(20,21)22)9-12(8-10)19(23,24)25/h3-9,14H,2H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANGGJZAEJRLIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-Fluoropyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2780779.png)
![6-bromo-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2780780.png)


![ethyl 2-((2,2-dioxido-5-phenyl-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2780785.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide](/img/structure/B2780787.png)
![2-{[4-(2-Fluorophenyl)piperazin-1-yl]methylidene}propanedinitrile](/img/structure/B2780789.png)


![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2780793.png)

![Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2780798.png)
